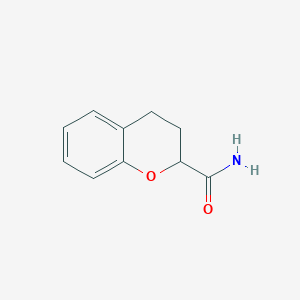

Chroman-2-carboxamide

Overview

Description

Chroman-2-carboxamide is a chemical compound belonging to the chroman family, which is characterized by a benzopyran ring structure

Mechanism of Action

Target of Action

Chroman-2-carboxamide primarily targets Nuclear Factor Kappa B (NF-κB) . NF-κB is an inducible transcription factor involved in the regulation of many genes. It affects a number of important cellular processes, including cellular growth control, apoptosis, immune and inflammatory responses, and cellular stress responses .

Mode of Action

This compound interacts with its target, NF-κB, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the NF-κB pathway, specifically inhibiting the TNF-α-induced expression of ICAM-1 on endothelial cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . When NF-κB is inhibited, it affects the transcription of genes involved in inflammatory and immune responses . This results in a decrease in the expression of ICAM-1 on endothelial cells, which plays a crucial role in inflammation .

Pharmacokinetics

The physico-chemical properties of chromone carboxamides, a class of compounds to which this compound belongs, are in accordance with the general requirements of drug development process .

Result of Action

The result of this compound’s action is the inhibition of the TNF-α-induced expression of ICAM-1 on endothelial cells . This leads to a reduction in inflammation, as ICAM-1 plays a key role in the recruitment of leukocytes to the site of inflammation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of different substituents on the phenyl ring of the compound can significantly affect its inhibitory activities . .

Biochemical Analysis

Biochemical Properties

Chroman-2-carboxamide, like other chroman derivatives, is involved in various biochemical reactions

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models While some threshold effects have been observed in these studies, high doses may lead to toxic or adverse effects

Metabolic Pathways

This compound is involved in several metabolic pathways It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins . The compound’s localization or accumulation can be affected by these interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chroman-2-carboxamide can be synthesized through various methods. One common approach involves the aminocarbonylation of 3-iodochromone in the presence of primary and secondary amines using atmospheric pressure of carbon monoxide as a carbonyl source . This reaction proceeds via a highly chemoselective aminocarbonylation process, often catalyzed by palladium with monodentate or bidentate phosphine ligands .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Chroman-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into chroman-2,4-dione derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the chroman ring.

Common Reagents and Conditions:

Oxidation: Palladium-catalyzed reactions using atmospheric pressure of carbon monoxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Chroman-2,4-dione derivatives.

Reduction: Reduced forms of this compound with modified functional groups.

Substitution: Substituted this compound derivatives with altered biological activities.

Scientific Research Applications

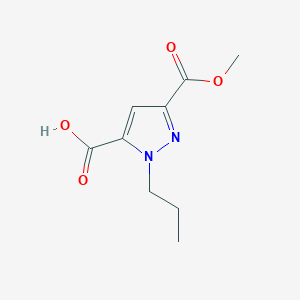

Comparison with Similar Compounds

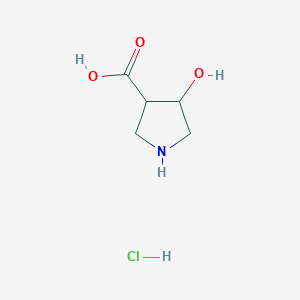

Chroman-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name |

3,4-dihydro-2H-chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYJYAWBTFNDAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the mechanism of action for Chroman-2-carboxamide derivatives against tuberculosis?

A1: While the exact mechanism is still under investigation, research suggests that certain this compound derivatives exhibit anti-tubercular activity by inhibiting the enzyme tyrosine phosphatase PtpB in Mycobacterium tuberculosis. [] This enzyme plays a crucial role in the pathogen's virulence and survival within host cells. Specifically, compound N-((tert-butylcarbamoyl)(4-chlorophenyl)methyl)-6-fluoro-N-(3,4,5-trimethoxyphenyl)this compound (referred to as 5d in the study) showed promising inhibitory activity against PtpB in silico and demonstrated potent activity against Mycobacterium tuberculosis H37Rv in vitro. []

Q2: How does the structure of this compound derivatives relate to their anti-tubercular activity?

A2: Structure-activity relationship (SAR) studies are crucial to understanding how modifications to the this compound scaffold affect its biological activity. Research indicates that the presence of specific substituents, such as fluorine at the 6-position of the chroman ring and various aryl groups at the 4-position of the phenyl ring linked to the carboxamide nitrogen, can significantly impact the compound's interaction with the target enzyme PtpB and consequently its anti-tubercular activity. [] Further research is needed to fully elucidate the SAR and optimize the structure for enhanced potency and selectivity.

Q3: What are some of the analytical techniques used to characterize this compound derivatives?

A3: Various analytical techniques are employed to characterize and study these compounds. Common methods include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique is used to determine the structure and purity of the synthesized compounds. Both ¹H and ¹³C NMR spectra provide valuable information about the arrangement of atoms within the molecule. [, ]

- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the molecule by analyzing their characteristic vibrational frequencies. []

- Mass spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, providing further confirmation of its identity. [, ]

- X-ray crystallography: This technique can be employed to determine the three-dimensional structure of the molecule when suitable crystals can be obtained, providing detailed insights into its geometry and potential interactions with biological targets. []

Q4: Have this compound derivatives been investigated for applications beyond anti-tubercular activity?

A4: Yes, the this compound scaffold has shown promise in other areas. For instance, researchers have explored the synthesis of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides for their potential antimicrobial activity. [] Additionally, derivatives of 6-hydroxy-7-methoxy-4-chromanone and chroman-2-carboxamides have been synthesized and evaluated for their antioxidant properties. [] These studies highlight the versatility of the this compound scaffold as a starting point for developing new therapeutic agents with diverse biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2491396.png)

![6-acetyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2491397.png)

![[1,1'-biphenyl]-4-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2491400.png)

![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2491401.png)

![4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/new.no-structure.jpg)